![molecular formula C19H20N2O3S B2882612 N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 899998-77-7](/img/structure/B2882612.png)
N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
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Overview
Description
The compound “N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic aromatic organic compound. It also has a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline ring system, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The compound also contains a sulfonamide group attached to the 6-position of the quinoline .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline moiety could potentially undergo electrophilic substitution reactions, while the sulfonamide group might participate in reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms within the molecule .properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-5-6-15(7-12(11)2)21-25(23,24)16-8-14(4)19-17(10-16)13(3)9-18(22)20-19/h5-10,21H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENVRKFOZMUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16804870 |
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